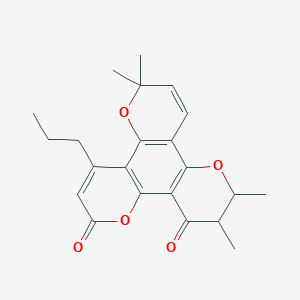![molecular formula C26H30N2O6S B12119507 (1Z)-4-[4-(morpholin-4-ylsulfonyl)phenyl]-1-(3,4,9,10-tetrahydro-2H-[1,4]dioxepino[2,3-g]isoquinolin-7(8H)-ylidene)butan-2-one](/img/structure/B12119507.png)
(1Z)-4-[4-(morpholin-4-ylsulfonyl)phenyl]-1-(3,4,9,10-tetrahydro-2H-[1,4]dioxepino[2,3-g]isoquinolin-7(8H)-ylidene)butan-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound (1Z)-4-[4-(morpholin-4-ylsulfonyl)phenyl]-1-(3,4,9,10-tetrahydro-2H-[1,4]dioxepino[2,3-g]isoquinolin-7(8H)-ylidene)butan-2-one is a complex organic molecule with potential applications in various scientific fields. This compound features a morpholine sulfonyl group attached to a phenyl ring, which is further connected to a butan-2-one moiety through a tetrahydro-dioxepino-isoquinoline structure. The unique arrangement of these functional groups imparts specific chemical properties and reactivity to the compound.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (1Z)-4-[4-(morpholin-4-ylsulfonyl)phenyl]-1-(3,4,9,10-tetrahydro-2H-[1,4]dioxepino[2,3-g]isoquinolin-7(8H)-ylidene)butan-2-one typically involves multiple steps:
-
Formation of the Morpholine Sulfonyl Phenyl Intermediate
Starting Materials: 4-bromophenyl sulfone and morpholine.
Reaction Conditions: The bromophenyl sulfone is reacted with morpholine in the presence of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures.
-
Synthesis of the Tetrahydro-Dioxepino-Isoquinoline Core
Starting Materials: Isoquinoline derivatives and appropriate diols.
Reaction Conditions: Cyclization reactions under acidic or basic conditions to form the dioxepino ring system.
-
Coupling of Intermediates
Reaction Conditions: The morpholine sulfonyl phenyl intermediate is coupled with the tetrahydro-dioxepino-isoquinoline core using palladium-catalyzed cross-coupling reactions such as Suzuki or Heck coupling.
-
Final Functionalization
Reaction Conditions: Introduction of the butan-2-one moiety through aldol condensation or similar reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Análisis De Reacciones Químicas
Types of Reactions
-
Oxidation
- The compound can undergo oxidation reactions, particularly at the morpholine sulfonyl group, leading to the formation of sulfoxides or sulfones.
-
Reduction
- Reduction reactions can target the carbonyl group in the butan-2-one moiety, potentially converting it to an alcohol.
-
Substitution
- The phenyl ring can undergo electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) under mild conditions.
Reduction: Reagents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Electrophiles like halogens or nitro groups in the presence of Lewis acids.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Substitution: Halogenated or nitro-substituted phenyl derivatives.
Aplicaciones Científicas De Investigación
Chemistry
Catalysis: The compound can serve as a ligand in metal-catalyzed reactions due to its unique structural features.
Organic Synthesis: It can be used as an intermediate in the synthesis of more complex molecules.
Biology
Enzyme Inhibition: Potential use as an inhibitor for enzymes that interact with sulfonyl or morpholine groups.
Protein Binding: Studies on its binding affinity to various proteins.
Medicine
Drug Development: Exploration of its pharmacological properties for potential therapeutic applications.
Diagnostics: Use in the development of diagnostic agents due to its specific binding properties.
Industry
Material Science: Incorporation into polymers or other materials for enhanced properties.
Chemical Sensors: Development of sensors based on its reactivity and binding characteristics.
Mecanismo De Acción
The mechanism of action of (1Z)-4-[4-(morpholin-4-ylsulfonyl)phenyl]-1-(3,4,9,10-tetrahydro-2H-[1,4]dioxepino[2,3-g]isoquinolin-7(8H)-ylidene)butan-2-one involves its interaction with specific molecular targets. The morpholine sulfonyl group can interact with enzyme active sites, potentially inhibiting their activity. The dioxepino-isoquinoline core may facilitate binding to proteins or nucleic acids, affecting cellular pathways and functions.
Comparación Con Compuestos Similares
Similar Compounds
-
(1Z)-4-[4-(morpholin-4-ylsulfonyl)phenyl]-1-(2,3-dihydro-1H-inden-1-ylidene)butan-2-one
- Similar structure but with a dihydro-indenyl core instead of the dioxepino-isoquinoline core.
-
(1Z)-4-[4-(morpholin-4-ylsulfonyl)phenyl]-1-(3,4-dihydro-2H-benzo[b][1,4]oxazepin-7(8H)-ylidene)butan-2-one
- Contains a benzo-oxazepinyl core.
Uniqueness
The uniqueness of (1Z)-4-[4-(morpholin-4-ylsulfonyl)phenyl]-1-(3,4,9,10-tetrahydro-2H-[1,4]dioxepino[2,3-g]isoquinolin-7(8H)-ylidene)butan-2-one lies in its dioxepino-isoquinoline core, which imparts distinct chemical and biological properties compared to other similar compounds. This structural feature may enhance its binding affinity and specificity for certain molecular targets, making it a valuable compound for research and development in various fields.
Propiedades
Fórmula molecular |
C26H30N2O6S |
|---|---|
Peso molecular |
498.6 g/mol |
Nombre IUPAC |
(1Z)-1-(2,3,4,8,9,10-hexahydro-[1,4]dioxepino[2,3-g]isoquinolin-7-ylidene)-4-(4-morpholin-4-ylsulfonylphenyl)butan-2-one |
InChI |
InChI=1S/C26H30N2O6S/c29-21(5-2-19-3-6-22(7-4-19)35(30,31)28-10-14-32-15-11-28)17-24-23-18-26-25(33-12-1-13-34-26)16-20(23)8-9-27-24/h3-4,6-7,16-18,27H,1-2,5,8-15H2/b24-17- |
Clave InChI |
NPCAECVMZIXMLD-ULJHMMPZSA-N |
SMILES isomérico |
C1COC2=C(C=C\3C(=C2)CCN/C3=C\C(=O)CCC4=CC=C(C=C4)S(=O)(=O)N5CCOCC5)OC1 |
SMILES canónico |
C1COC2=C(C=C3C(=C2)CCNC3=CC(=O)CCC4=CC=C(C=C4)S(=O)(=O)N5CCOCC5)OC1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Furo[2,3-d]pyrimidine-5-carboxylic acid, 3-cyclopentyl-3,4-dihydro-6-methyl-4-oxo-](/img/structure/B12119424.png)

![Spiro[benzofuran-4(5H),2'-[1,3]dithiolane]-2-carboxylic acid, 6,7-dihydro-3,6,6-trimethyl-](/img/structure/B12119435.png)


![n-Ethyl-[2-(trifluoromethoxy)ethyl]amine](/img/structure/B12119445.png)



![1-[(2E)-5-butyl-1,3,4-thiadiazol-2(3H)-ylidene]-3-(3,4-dichlorophenyl)urea](/img/structure/B12119464.png)



![3-[(1,3-Benzothiazol-2-ylsulfanyl)methyl]-3,4-dihydro-1,2,3-benzotriazin-4-one](/img/structure/B12119495.png)
